molecular formula C19H14FN3OS B15107149 2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-(1H-indol-5-yl)acetamide

2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-(1H-indol-5-yl)acetamide

Cat. No.: B15107149
M. Wt: 351.4 g/mol
InChI Key: CZQZSZMENQSGBD-UHFFFAOYSA-N
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Description

2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-(1H-indol-5-yl)acetamide is a complex organic compound that features a thiazole ring substituted with a fluorophenyl group and an indole moiety. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-(1H-indol-5-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the thiazole ring, while substitution reactions can introduce various functional groups onto the thiazole or indole rings .

Scientific Research Applications

2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-(1H-indol-5-yl)acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-(1H-indol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and indole derivatives, such as:

Uniqueness

What sets 2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-(1H-indol-5-yl)acetamide apart is its unique combination of a fluorophenyl group, thiazole ring, and indole moiety.

Properties

Molecular Formula

C19H14FN3OS

Molecular Weight

351.4 g/mol

IUPAC Name

2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-(1H-indol-5-yl)acetamide

InChI

InChI=1S/C19H14FN3OS/c20-14-3-1-12(2-4-14)19-23-16(11-25-19)10-18(24)22-15-5-6-17-13(9-15)7-8-21-17/h1-9,11,21H,10H2,(H,22,24)

InChI Key

CZQZSZMENQSGBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CC(=O)NC3=CC4=C(C=C3)NC=C4)F

Origin of Product

United States

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